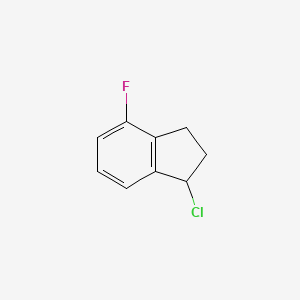

1-chloro-4-fluoro-2,3-dihydro-1H-indene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-indenes, including those substituted with chloro and fluoro groups, has been achieved through palladium(0)-catalyzed regioselective and multicomponent reactions. These methods allow for the combinatorial preparation of unsymmetrically substituted 1H-indenes, offering a broad scope of potential functionalities and structural diversities (Tsukamoto, Ueno, & Kondo, 2007).

Molecular Structure Analysis

Studies on compounds similar to 1-chloro-4-fluoro-2,3-dihydro-1H-indene, such as chlorofluoroethenes and propenes, have provided detailed insights into their molecular structures. These analyses reveal equilibrium geometries, conformational preferences, and the influence of substituents on the molecular shape and stability. For instance, the equilibrium structure of 1-chloro-1-fluoroethene and the molecular structure of gaseous 2-chloro-3-fluoro-1-propene have been determined, showcasing the impact of chloro and fluoro substituents on the geometry and electronic distribution within the molecule (Gambi et al., 2019); (Samdal, Seip, & Torgrimsen, 1977).

Aplicaciones Científicas De Investigación

Polymer Solar Cells

1-chloro-4-fluoro-2,3-dihydro-1H-indene derivatives have been explored for their potential in enhancing the efficiency of polymer solar cells. The incorporation of fluorine atoms into the electron acceptor units has been shown to downshift the LUMO energy levels, red-shift the absorption spectrum, and enhance electron mobility. This modification leads to polymer solar cells exhibiting significantly higher power conversion efficiencies, demonstrating the critical role of fluorinated compounds in optimizing photovoltaic properties (Dai et al., 2017).

Organic Synthesis

The versatility of 1-chloro-4-fluoro-2,3-dihydro-1H-indene is further highlighted in its application in organic synthesis, where it serves as a precursor for the generation of complex molecular structures. A notable example includes its use in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, which undergo smooth 4 + 2 cycloaddition reactions. This showcases its utility in constructing sophisticated organic frameworks with potential applications in material science and pharmaceuticals (Patrick et al., 2002).

Environmental Science

In environmental science, the transformation of vinyl chloride analogs, such as 1-chloro-1-fluoroethene, has been studied to understand and quantify the anaerobic degradation pathways of chlorinated pollutants. This research aids in developing strategies for the remediation of environmental contaminants, illustrating the role of 1-chloro-4-fluoro-2,3-dihydro-1H-indene derivatives in environmental chemistry and pollution control (Pon & Semprini, 2004).

Electrochemical Studies

The electrochemical behavior of chlorobenzene derivatives, including 1-chloro-4-fluoro derivatives, has been investigated to understand their reactivity and potential applications in electrochemical synthesis and material processing. Such studies contribute to the development of new electrochemical methods for the synthesis of halogenated compounds and their applications in various technological domains (Momota et al., 1995).

Fluorinating Agents

1-chloro-4-fluoro-2,3-dihydro-1H-indene derivatives have been explored as fluorinating agents, providing an efficient and stable alternative for the fluorination of alcohols and carboxylic acids. This underscores their importance in the synthesis of fluorinated organic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials (Takaoka et al., 1979).

Propiedades

IUPAC Name |

1-chloro-4-fluoro-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIOCEWOZOFGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Cl)C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2481735.png)

![ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2481739.png)

![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2481740.png)

![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)

![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)

![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)